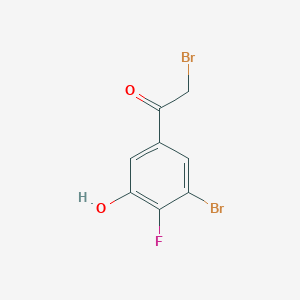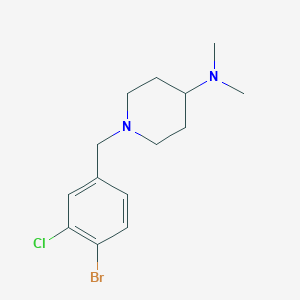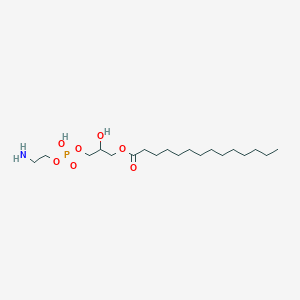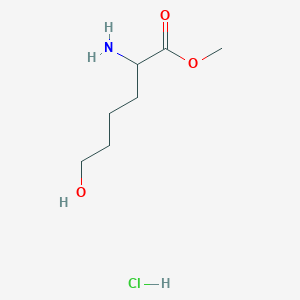![molecular formula C20H27NO B15339143 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group, a cyclobutyl ring, and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of 7-methoxy-1-naphthyl derivative, which can be achieved through the methylation of 1-naphthol using methyl iodide in the presence of a base.
Cyclobutylation: The next step involves the introduction of the cyclobutyl group. This can be achieved through a cycloaddition reaction between the naphthalene derivative and a suitable cyclobutyl precursor.
Amination: The final step involves the introduction of the butylamine chain. This can be achieved through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving amine-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The methoxy group and the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclobutyl ring can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 1-[1-(7-Methoxy-1-naphthyl)cyclopropyl]-3-methyl-1-butylamine
- 1-[1-(7-Methoxy-1-naphthyl)cyclopentyl]-3-methyl-1-butylamine
Uniqueness: 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[1-(7-methoxynaphthalen-1-yl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-14(2)12-19(21)20(10-5-11-20)18-7-4-6-15-8-9-16(22-3)13-17(15)18/h4,6-9,13-14,19H,5,10-12,21H2,1-3H3 |
InChI Key |
RDCDKUHNFJGSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC3=C2C=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)

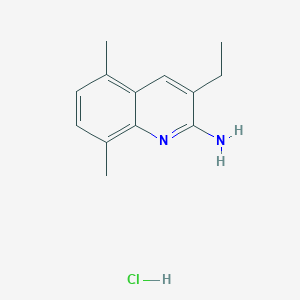
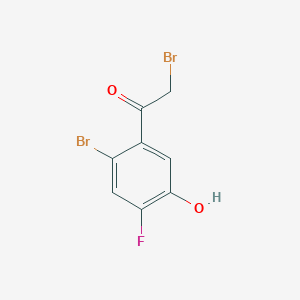
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)



![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
